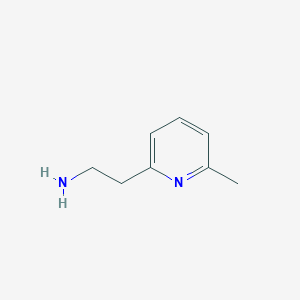

2-(6-Methylpyridin-2-yl)ethanamine

Übersicht

Beschreibung

The compound "2-(6-Methylpyridin-2-yl)ethanamine" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of the methyl group and the ethanamine chain on the pyridine ring suggests that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in various studies. For instance, the condensation of (6-methylpyridin-2-yl)methanol with pyridine-2-carbaldehyde resulted in the formation of an unexpected compound, 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, without the need for a catalyst or solvent . Although this does not directly describe the synthesis of 2-(6-Methylpyridin-2-yl)ethanamine, it provides insight into the reactivity of similar methylpyridinyl compounds under condensation reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol was determined using single crystal X-ray diffraction, revealing a symmetrical molecule with intramolecular hydrogen bonds . This suggests that 2-(6-Methylpyridin-2-yl)ethanamine could also exhibit specific structural features that may influence its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the literature. Decarbonylation of α-diketones related to the compound of interest has been studied, showing a sequence of unexpected composite ion peaks during mass fragmentation, which indicates the potential for complex reaction pathways . Additionally, the reaction of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine with aromatic aldehydes and ketones suggests that the ethanamine moiety can participate in condensation reactions to form secondary amines . These findings could be extrapolated to predict the reactivity of 2-(6-Methylpyridin-2-yl)ethanamine in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-(6-Methylpyridin-2-yl)ethanamine have been characterized. For instance, the presence of intramolecular hydrogen bonds in 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol contributes to the stabilization of its crystal structure . This information can be used to infer that 2-(6-Methylpyridin-2-yl)ethanamine may also form stable structures due to similar intramolecular interactions. Moreover, the spectral identification of Schiff bases derived from related amines indicates that UV-Visible and FTIR spectroscopy could be useful in characterizing the electronic and vibrational properties of 2-(6-Methylpyridin-2-yl)ethanamine .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

2-(6-Methylpyridin-2-yl)ethanamine has been explored for its catalytic properties, particularly in the synthesis and polymerization processes. For instance, zinc complexes bearing this compound as a ligand have shown high catalytic activity in the ring-opening polymerization of rac-lactide, producing highly stereocontrolled polylactide with significant stereochemical control (Nayab, Lee, & Jeong, 2012). This finding highlights the potential of such complexes in polymer science, particularly for biomedical applications where polylactide is used.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ligand has been utilized in the design and synthesis of metal-organic frameworks and coordination polymers with versatile functional properties. These materials have applications in gas storage, catalysis, and as sensors. For example, copper(II) coordination polymers synthesized with this ligand exhibit CO2-promoted functional properties, offering a pathway to develop materials for CO2 capture and sequestration (Ghosh et al., 2014).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of compounds derived from 2-(6-Methylpyridin-2-yl)ethanamine have been a subject of interest. For instance, Schiff bases synthesized from this ligand showed promising in vitro antimicrobial and antidiabetic activities, indicating potential uses in pharmaceuticals and as inhibitors against COVID-19 (S. G et al., 2023).

Luminescent Materials

Research has also been conducted on the luminescent properties of complexes involving 2-(6-Methylpyridin-2-yl)ethanamine. These studies are aimed at developing new materials for optical applications, such as sensors and light-emitting devices. The synthesis and characterization of such materials have revealed their potential in detecting metal ions in water, which could be crucial for environmental monitoring (Kong et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(6-methylpyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-3-2-4-8(10-7)5-6-9/h2-4H,5-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTHKXWPZVCHBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363792 | |

| Record name | 2-(6-methylpyridin-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Methylpyridin-2-yl)ethanamine | |

CAS RN |

19363-94-1 | |

| Record name | 2-(6-methylpyridin-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-methylpyridin-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

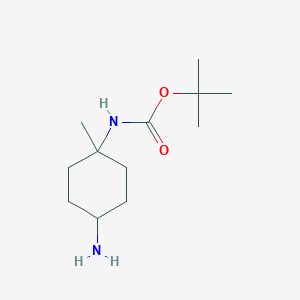

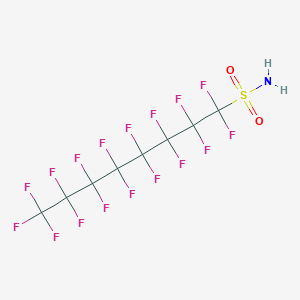

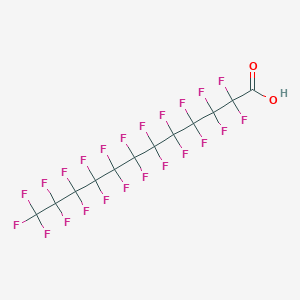

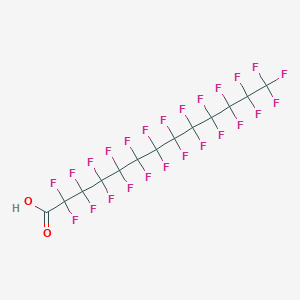

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.